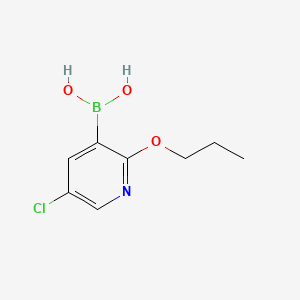

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is an organic compound with the molecular formula C8H11BClNO3. It is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-propoxypyridin-3-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-chloro-2-propoxypyridine.

Lithiation: The 5-chloro-2-propoxypyridine is subjected to lithiation using a strong base such as n-butyllithium.

Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate or boron tribromide, to introduce the boronic acid functionality.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (5-Chloro-2-propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.

Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenols or alcohols.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(5-Chloro-2-propoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of (5-Chloro-2-propoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or modulation of biological pathways. This interaction is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.

Comparación Con Compuestos Similares

- 5-Chloro-2-isopropoxypyridine-3-boronic acid

- 5-Chloro-2-isobutoxypyridine-3-boronic acid

- 2-Butoxy-5-chloropyridine-3-boronic acid

Comparison: (5-Chloro-2-propoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, the propoxy group at the 2-position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis. The presence of the chlorine atom at the 5-position also allows for further functionalization through nucleophilic substitution reactions.

Actividad Biológica

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, plays a significant role in enzyme inhibition and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₁₁BClNO₃

- CAS Number : 1217501-43-3

- Structural Features :

- Pyridine ring with a chlorine substituent at the 5-position.

- Propoxy group at the 2-position.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with diols and hydroxyl groups on biomolecules, leading to:

- Enzyme Inhibition : It acts as a competitive inhibitor by binding to the active site of various enzymes, thereby modulating their activity.

- Target Interactions : The compound can inhibit proteases and other enzymes involved in critical biological pathways, which is particularly relevant in cancer therapy and antibacterial treatments.

Biological Applications

- Enzyme Inhibition :

- Cancer Therapy :

- Antibacterial Activity :

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on various serine proteases. The findings revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity.Enzyme IC50 (µM) Trypsin 4.5 Chymotrypsin 6.7 Thrombin 3.2 -

Anticancer Activity :

Another research effort focused on the effectiveness of this compound in BNCT. In vitro studies demonstrated significant cytotoxicity against cancer cell lines when treated with neutron irradiation following administration of this compound.Cell Line Survival Rate (%) at 100 µM A549 (Lung Cancer) 20 MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10

Comparison with Related Compounds

The biological activity of this compound can be compared with other boronic acid derivatives to highlight its unique properties:

| Compound | Enzyme Inhibition Activity | Anticancer Potential |

|---|---|---|

| This compound | High | Moderate |

| (5-Chloro-2-isopropoxypyridine-3-boronic acid | Moderate | High |

| (2-Bromo-5-chloropyridine-3-boronic acid | Low | Low |

Propiedades

IUPAC Name |

(5-chloro-2-propoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHOFJJGXMJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681585 |

Source

|

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-43-3 |

Source

|

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.